6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Formation of the Benzoxaborole Ring: This step involves the cyclization of a suitable precursor containing boronic acid or boronate ester with an appropriate diol or polyol under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Ethylamino Substitution: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluorine atom or the boron-containing ring, resulting in defluorination or ring-opening products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Defluorinated or ring-opened products.
Substitution: Various substituted benzoxaboroles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can form reversible covalent bonds with active site residues.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,1-benzoxaborol-1-ol: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity.
6-(Methylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a methylamino group instead of an ethylamino group, which may affect its biological activity and reactivity.
6-(Ethylamino)-1,3-dihydro-2,1-benzoxaborol-1-ol:
Uniqueness
6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of both the ethylamino and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11BFNO2 |
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Molecular Weight |
195.00 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C9H11BFNO2/c1-2-12-9-4-7-6(3-8(9)11)5-14-10(7)13/h3-4,12-13H,2,5H2,1H3 |
InChI Key |
PLUDGSCVFMVWJU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)NCC)O |
Origin of Product |
United States |
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